molecular formula C8H15NO2 B054331 (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one CAS No. 114744-99-9

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one

Cat. No. B054331
M. Wt: 157.21 g/mol
InChI Key: YLSLYJVXEFAHBV-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one” is a chemical compound with the molecular formula C8H15NO2 . It is used for research purposes and is a part of the heterocyclic building blocks, specifically the aliphatic heterocycles . It is also a part of asymmetric synthesis and organic building blocks .


Molecular Structure Analysis

The molecular structure of “(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact linear structure formula is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one” include a molecular weight of 157.21 . The boiling point, storage conditions, and other specific properties are not provided in the search results .

Safety And Hazards

The specific safety information and hazard statements for “(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one” are not available in the search results . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research involving “(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one” are not specified in the search results. As a research chemical, its use may be determined by the evolving needs and interests of the scientific community .

properties

IUPAC Name

(4S,5R)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSLYJVXEFAHBV-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](NC(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one

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